

# Physical properties like melting point and solubility of 2,3-Dihydrobenzofuran-4-amine

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## Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-amine

Cat. No.: B1589133

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An In-Depth Technical Guide to the Physical Properties of **2,3-Dihydrobenzofuran-4-amine**

## Executive Summary

**2,3-Dihydrobenzofuran-4-amine** is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is not merely academic; it is a critical prerequisite for its effective utilization in drug discovery and development pipelines. These parameters directly influence compound purity, formulation strategies, storage conditions, and ultimately, bioavailability. This guide provides a detailed examination of the melting point and solubility of **2,3-Dihydrobenzofuran-4-amine**, presenting both established data and the rigorous, validated methodologies required to determine these properties in a research setting. Designed for scientists and drug development professionals, this document explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

## Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with meticulous characterization. For building blocks like **2,3-Dihydrobenzofuran-4-amine**, early and accurate assessment of physical properties is fundamental. The melting point serves as a primary indicator of purity and identity, while solubility is a critical determinant of a compound's

behavior in both *in vitro* assays and *in vivo* systems.[\[1\]](#)[\[2\]](#) Poor solubility can create significant hurdles in formulation and may lead to low or erratic intestinal absorption, compromising the therapeutic potential of an otherwise promising molecule.[\[1\]](#) This guide, therefore, offers not just data, but a framework for understanding and experimentally verifying these essential characteristics.

## Core Physical Properties of 2,3-Dihydrobenzofuran-4-amine

The following table summarizes the key physical properties of **2,3-Dihydrobenzofuran-4-amine** based on available data. These values serve as a benchmark for researchers working with this compound.

Property	Value	Solvents
Appearance	Colorless to pale yellow crystal or powder	N/A
Melting Point	Approx. 125-128°C	N/A
Solubility	Soluble	Alcohol
Insoluble	Water	

Data sourced from ChemBK[\[3\]](#).

## Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[\[4\]](#)[\[5\]](#) Therefore, accurate melting point determination is a simple yet powerful tool for assessing the purity of a synthesized batch of **2,3-Dihydrobenzofuran-4-amine**.

# Recommended Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted, reliable technique for determining the melting point of a solid organic compound. The protocol below outlines the use of a modern digital melting point apparatus.

Causality in Experimental Design:

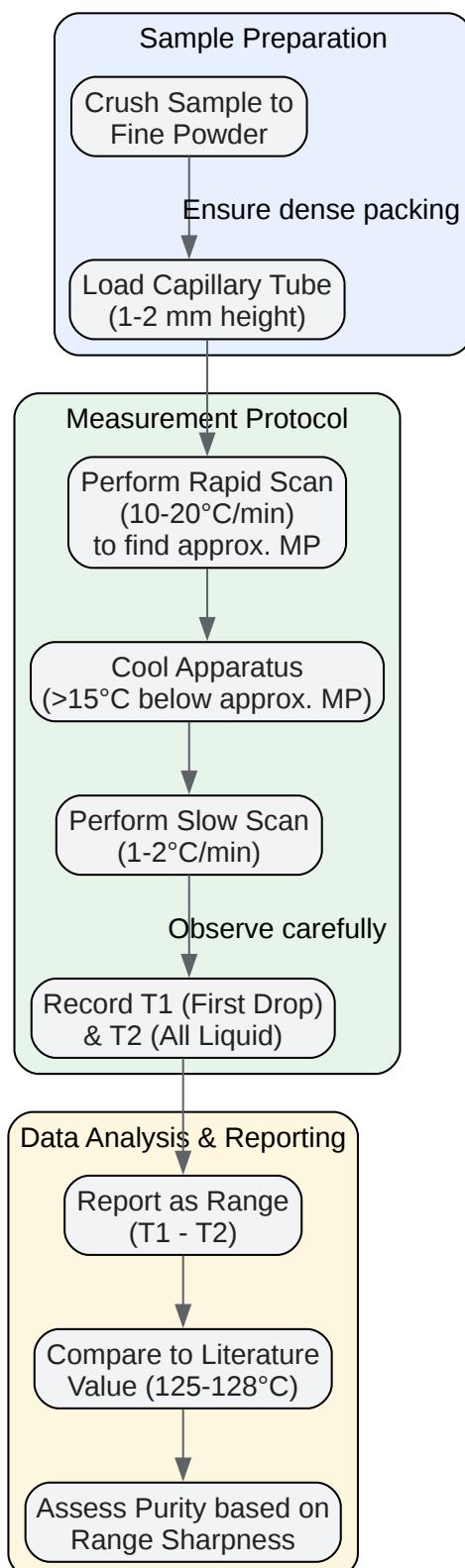
- **Sample Preparation:** The sample must be finely powdered and dry to ensure uniform heat transfer and prevent solvent effects from depressing the melting point.
- **Packing the Capillary:** A small, densely packed sample (1-2 mm high) is crucial for an accurate reading.<sup>[4]</sup> Too much sample will result in a larger temperature gradient across the material, artificially broadening the melting range.
- **Heating Rate:** A slow heating rate (1-2°C per minute) near the expected melting point is the most critical parameter for achieving an accurate measurement.<sup>[2]</sup> Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously high and broad melting ranges.

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of **2,3-Dihydrobenzofuran-4-amine** on a clean, dry watch glass and crush it into a fine powder.
- **Loading the Capillary Tube:** Take a capillary tube sealed at one end.<sup>[4][6]</sup> Push the open end into the powdered sample.
- **Packing the Sample:** Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of densely packed material is obtained.  
<sup>[4]</sup>
- **Initial Rapid Determination (Optional but Recommended):** Place the loaded capillary into the heating block of a digital melting point apparatus. Set a rapid heating ramp (e.g., 10-20°C/min) to quickly find an approximate melting range.<sup>[2][5]</sup> This saves time during the precise measurement.

- Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Place a new capillary with the sample into the block.
- Heating and Observation: Set the heating ramp to a slow rate of 1-2°C per minute.
- Record the Melting Range:
  - T1: Record the temperature at which the first drop of liquid appears.
  - T2: Record the temperature at which the last solid crystal melts completely.
- Reporting: The melting point is reported as the range from T1 to T2. For **2,3-Dihydrobenzofuran-4-amine**, this should fall within the 125-128°C range for a pure sample.  
[3]
- Validation: Perform at least two careful determinations. Consistent values validate the result.

## Workflow for Melting Point Determination

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Caption: Workflow for accurate melting point determination.

# Solubility Profiling: A Predictor of Biological Performance

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at equilibrium. In drug development, aqueous solubility is particularly important as it directly impacts absorption and bioavailability.<sup>[7]</sup> Two primary types of solubility are often measured: kinetic and thermodynamic.

- Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.<sup>[8][9]</sup> It is a high-throughput method used for early-stage screening.<sup>[1]</sup>
- Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.<sup>[7][8]</sup> It is determined by allowing excess solid to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard.<sup>[9]</sup>

Given that **2,3-Dihydrobenzofuran-4-amine** is a solid intermediate, determining its thermodynamic solubility provides the most accurate and relevant data for formulation and biopharmaceutical assessment.

## Recommended Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility by establishing equilibrium between the undissolved solid and a saturated solution.

Causality in Experimental Design:

- Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated at equilibrium.
- Equilibration Time: An extended agitation period (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium.<sup>[9]</sup>
- Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved solid from the saturated supernatant.<sup>[10]</sup> Care must be taken to avoid sample loss through

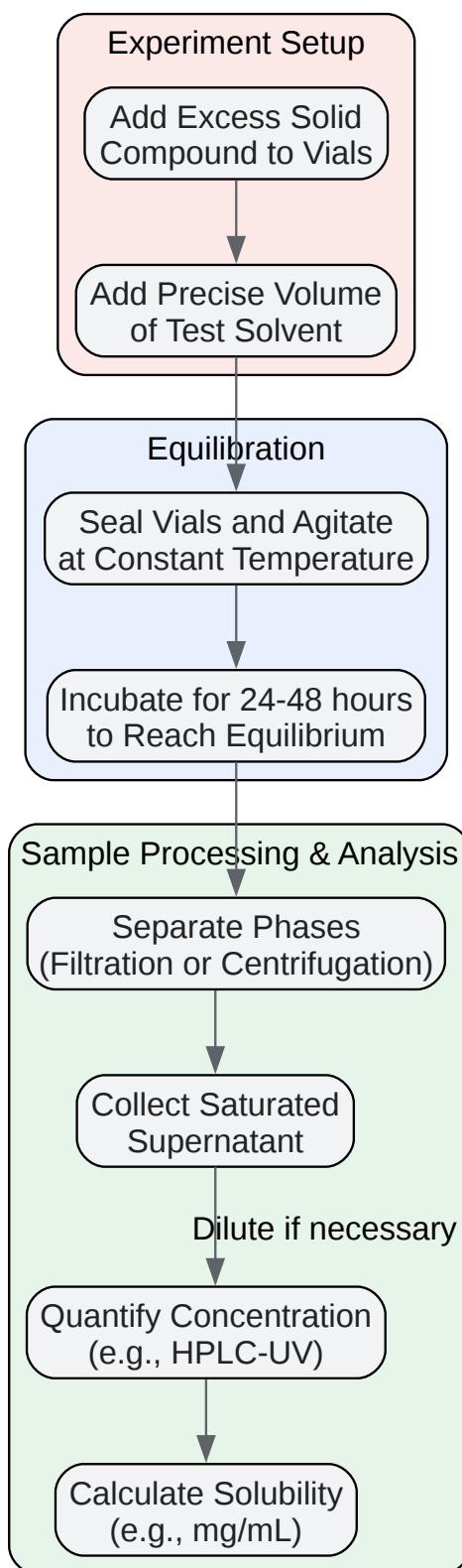
adsorption to the filter material.[10]

- Quantification: A validated analytical method, such as HPLC-UV or LC-MS, is required for accurate concentration measurement of the dissolved compound in the supernatant.[1]

#### Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2,3-Dihydrobenzofuran-4-amine** to a series of vials.
- Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the system to reach equilibrium.[7]
- Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
- Sample Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **2,3-Dihydrobenzofuran-4-amine** in the diluted supernatant using a pre-validated HPLC-UV method against a standard curve.
- Calculation: Calculate the original solubility in the solvent, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.

## Workflow for Thermodynamic Solubility Determination



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Caption: Workflow for equilibrium shake-flask solubility.

## Conclusion

The physical properties of **2,3-Dihydrobenzofuran-4-amine**, specifically its melting point of ~125-128°C and its differential solubility in aqueous and organic media, are foundational data points for its application in research and drug development.<sup>[3]</sup> Adherence to rigorous, well-understood experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for generating reliable and reproducible data. By understanding the principles behind these techniques, researchers can confidently assess the purity, guide the formulation, and predict the biopharmaceutical behavior of this valuable chemical intermediate.

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## References

- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. davjalandhar.com [davjalandhar.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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